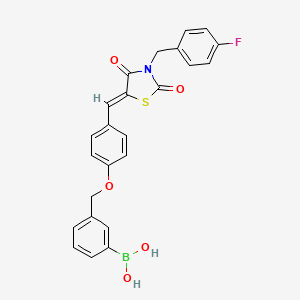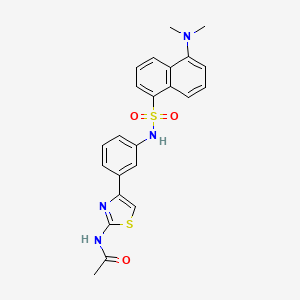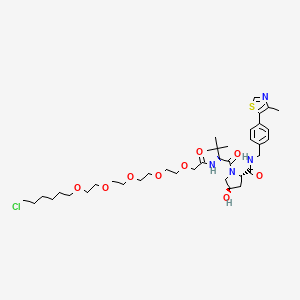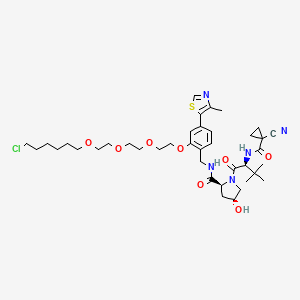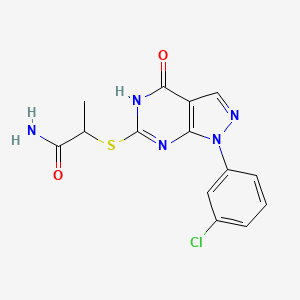
HS38
Vue d'ensemble
Description
HS 38 est un inhibiteur spécifique et ATP-compétitif de la protéine kinase associée à la mort (DAPK). Il a montré un potentiel significatif dans la recherche scientifique, en particulier dans les études relatives aux troubles de la musculature lisse. Le composé a une formule moléculaire de C14H12ClN5O2S et un poids moléculaire de 349,8 g/mol .
Applications De Recherche Scientifique
HS 38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of death-associated protein kinase and related pathways.
Biology: Investigated for its effects on cellular processes, particularly in smooth muscle cells.
Medicine: Explored for potential therapeutic applications in treating smooth muscle-related disorders.
Mécanisme D'action
Target of Action
HS38, also known as “2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide”, is a potent and selective inhibitor of Death-associated protein kinase 1 (DAPK1) and Zipper-interacting protein kinase (ZIPK, also called DAPK3) . These kinases play crucial roles in mediating cell death through the transmission of apoptotic and autophagic signals . Additionally, this compound also inhibits PIM3 kinase , which prevents apoptosis and promotes the proliferation of cancerous cells .
Mode of Action
This compound interacts with its targets in an ATP-competitive manner . It shows remarkable selectivity towards the DAPK and PIMK families when evaluated against a diverse panel of purified protein kinases . The Kd values for DAPK1, PIM3, and ZIPK are 300 nM, 200 nM, and 280 nM, respectively .
Biochemical Pathways
Given its targets, it is likely involved in pathways related to apoptosis, autophagy, and cell proliferation . By inhibiting DAPK1, ZIPK, and PIM3, this compound could potentially disrupt these pathways, leading to changes in cell death and proliferation .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it decreases the contractile force generated in both mouse aorta and rabbit ileum, presumably by inhibiting the mechanisms by which ZIPK acts to increase calcium . It also suppresses intrinsic myogenic tone and enhanced tone associated with hypertension development in rodent cerebral arteries . In isolated human cerebral arterioles, this compound suppresses myogenic tone development .
Analyse Biochimique
Biochemical Properties
HS38 plays a crucial role in biochemical reactions by inhibiting specific kinases. It interacts with DAPK1, ZIPK, and PIM3, with dissociation constants (Kd) of 300 nM, 280 nM, and an IC50 of 200 nM, respectively . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active sites of these kinases. By inhibiting these kinases, this compound can modulate apoptosis and smooth muscle contraction, making it a valuable tool for studying these processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It significantly reduces the phosphorylation of myosin light chain 20 (RLC20) in human aortic smooth muscle cells, both in basal and sphingosine-1-phosphate (S1P) activated states . This reduction in phosphorylation leads to decreased contractile force in smooth muscle tissues, such as the mouse aorta and rabbit ileum . Additionally, this compound has been observed to inhibit cancer cell proliferation, invasion, migration, and colony formation in ovarian cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of DAPK1, ZIPK, and PIM3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in apoptosis and smooth muscle contraction. For example, by inhibiting ZIPK, this compound reduces calcium sensitization in smooth muscle cells, leading to decreased contractile force . Furthermore, this compound’s inhibition of PIM3 kinase can suppress cancer cell proliferation by interfering with cell survival pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is stable when stored at -20°C for up to three years in powder form and up to six months in solution at -80°C . Over time, this compound continues to inhibit kinase activity and reduce smooth muscle contractility in vitro . Long-term studies have shown that this compound maintains its efficacy in reducing myosin phosphorylation and contractile force in smooth muscle tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces smooth muscle contractility without causing significant adverse effects . At higher doses, this compound can lead to toxicity and adverse effects, such as reduced viability of smooth muscle cells . These dosage-dependent effects highlight the importance of optimizing this compound concentrations for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase inhibition. It interacts with enzymes such as DAPK1, ZIPK, and PIM3, affecting their activity and downstream signaling pathways . By inhibiting these kinases, this compound can alter metabolic flux and metabolite levels in smooth muscle cells and cancer cells . This modulation of metabolic pathways is crucial for understanding the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as smooth muscle and cancer cells . The compound’s distribution is essential for its efficacy in inhibiting kinase activity and modulating cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with its target kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to DAPK1, ZIPK, and PIM3 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de HS 38 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazolo[3,4-d]pyrimidinone. Les conditions de réaction incluent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la formation du produit souhaité. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont souvent propriétaires et peuvent varier en fonction du fabricant .
Méthodes de production industrielle
La production industrielle de HS 38 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité pour les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
HS 38 subit diverses réactions chimiques, notamment :
Oxydation : HS 38 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : HS 38 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des atomes d'oxygène supplémentaires, tandis que la réduction peut produire des formes hydrogénées plus simples du composé .
Applications de la recherche scientifique
HS 38 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la protéine kinase associée à la mort et les voies associées.
Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier dans les cellules musculaires lisses.
Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement des troubles liés à la musculature lisse.
Mécanisme d'action
HS 38 exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de la protéine kinase associée à la mort. Cette inhibition empêche la phosphorylation des cibles en aval, conduisant à des processus cellulaires modifiés. Les cibles moléculaires comprennent la protéine kinase associée à la mort 1, PIM3 et la protéine kinase interagissant avec la fermeture éclair, avec des constantes de dissociation (Kds) de 300 nM, 200 nM et 280 nM, respectivement .
Comparaison Avec Des Composés Similaires
Composés similaires
- TAT-GluN2BCTM
- BRD7389
- TC-DAPK 6
- HS94
- DAPK-IN-2
- Peptide acétate de substrat DAPK
Unicité de HS 38
HS 38 est unique en raison de sa haute spécificité et de son inhibition compétitive du site de liaison à l'ATP de la protéine kinase associée à la mort. Ses constantes de dissociation pour diverses kinases en font un outil précieux pour étudier les troubles liés à la musculature lisse et autres processus cellulaires impliquant la protéine kinase associée à la mort .
Propriétés
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYEGAVCTZSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030203-81-6 | |
| Record name | 1030203-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are DAPK1 and ZIPK, and what are their roles in cellular processes?
A1: DAPK1 (Death-associated protein kinase 1) and ZIPK (Zipper-interacting protein kinase, also known as DAPK3) are closely related serine/threonine protein kinases. They are involved in various cellular processes, including programmed cell death, apoptosis, and the regulation of both smooth muscle and non-muscle myosin phosphorylation. [] Their dysregulation has been implicated in various diseases, making them potential therapeutic targets.
Q2: How does HS38 interact with DAPK1 and ZIPK?
A2: this compound acts as a potent and selective inhibitor of both DAPK1 and ZIPK. It exhibits ATP-competitive inhibition, meaning it competes with ATP for binding to the kinases' active sites, thereby preventing their catalytic activity. []
Q3: What are the downstream effects of this compound inhibiting DAPK1 and ZIPK?
A3: Inhibiting ZIPK with this compound leads to several downstream effects, primarily related to smooth muscle contraction and cell migration:
- Decreased RLC20 phosphorylation: this compound reduces the phosphorylation of the myosin regulatory light chain (RLC20), a key step in smooth muscle contraction. This effect has been observed in both cellular and ex vivo studies. [, , , , ]
- Attenuated contractile responses: this compound significantly decreases the contractile force in various smooth muscle tissues, including mouse aorta, rabbit ileum, and calyculin A-stimulated arterial muscle. [] It also attenuates contractile responses elicited by various agonists like phenylephrine, angiotensin II, endothelin-1, U46619, and K+-induced membrane depolarization. []
- Suppressed cell migration: this compound inhibits vascular smooth muscle cell (VSMC) migration, likely due to its effects on focal adhesion dynamics and actin cytoskeleton organization. []
- Reduced MYPT1 and CPI-17 phosphorylation: In vascular smooth muscle, this compound inhibits the phosphorylation of MYPT1 and CPI-17, two proteins involved in regulating myosin light chain phosphatase (MLCP) activity. This suggests this compound may also indirectly modulate MLCP activity through ZIPK inhibition. []
- Modulation of FAK and CDC14A: this compound influences the phosphorylation and localization of focal adhesion kinase (FAK), a protein crucial for focal adhesion signaling. Additionally, this compound impacts the levels and interaction of ZIPK with cell-division cycle 14A phosphatase (CDC14A), suggesting a potential regulatory role of the ZIPK-CDC14A complex in VSMC migration. []
Q4: Does this compound influence the Hippo signaling pathway?
A5: Research suggests that DAPK3 inhibition by this compound may impact the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Studies using a mouse model of colitis showed that this compound treatment increased YAP nuclear localization in IECs, indicating Hippo pathway activation. [] Analysis of gene expression data from patients with ulcerative colitis further suggests a potential role of DAPK3 and Hippo signaling in colitis progression. []
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H12ClN5O2S, and its molecular weight is 361.82 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound?
A6: While the provided abstracts don't offer specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be standard methods for confirming its structure and purity.
Q7: How does the structure of this compound contribute to its selectivity for DAPK1 and ZIPK?
A8: While specific structural details about this compound's interaction with DAPK1 and ZIPK are not provided, the research mentions a close structural analog, HS43. HS43 has a five-fold lower affinity for ZIPK and does not produce any observable effects on cells or tissues. [] This suggests that even minor structural modifications can significantly impact this compound's potency and selectivity. Further SAR studies would be needed to elucidate the precise structural features responsible for its binding affinity and selectivity profile.
Q8: What types of in vitro and in vivo studies have been conducted with this compound?
A8: this compound has been investigated in a variety of experimental settings, including:
- Cell-based assays: Researchers used this compound to treat various cell lines, including human coronary artery vascular smooth muscle cells [, ], Caco-2 human intestinal epithelial cells [], and ovarian cancer cell lines (this compound.T and PA-1). [] These studies investigated the compound's effects on cell signaling, migration, proliferation, and other cellular functions.
- Animal models: this compound has been tested in rodent models of hypertension [], colitis [, ], and ovarian cancer. [] These studies examined the compound's effects on blood pressure regulation [], intestinal wound healing and inflammation [, ], and tumor growth, respectively. []
- Ex vivo studies: Researchers used isolated tissues, such as rat caudal arterial smooth muscle strips, [] mouse aorta, rabbit ileum, [] and human cerebral vessels, [] to study the direct effects of this compound on smooth muscle contraction and vascular reactivity.
Q9: What are the key findings from the in vivo studies using this compound?
A9: In vivo studies using this compound have yielded significant findings:
- Hypertension: In a study using spontaneously hypertensive rats (SHR), this compound attenuated the myogenic response of cerebral vessels, suggesting that ZIPK inhibition might be a potential therapeutic strategy for hypertension. []
- Colitis: In a mouse model of DSS-induced colitis, this compound administration unexpectedly impeded the resolution of intestinal injury and attenuated epithelial-specific proliferation. [, ] These findings suggest a more complex role of DAPK3 in intestinal regeneration than initially anticipated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


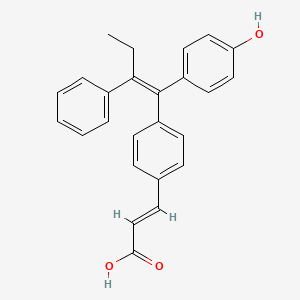

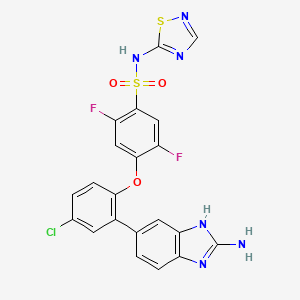
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

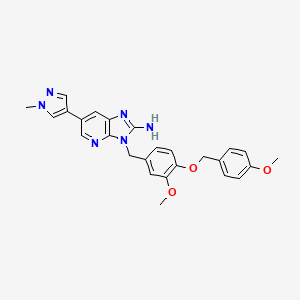
![(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

